molecular formula C13H15NO3 B13891371 ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate CAS No. 50536-53-3

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

Cat. No.: B13891371
CAS No.: 50536-53-3
M. Wt: 233.26 g/mol
InChI Key: FNTUJWDTEYLZKY-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method provides a straightforward route to the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include p-toluenesulfonic acid, ethanolic HCl, and various oxidizing and reducing agents . Major products formed from these reactions include different substituted indole derivatives, which can have significant biological activities .

Mechanism of Action

The mechanism of action of ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific pathways and targets involved depend on the particular derivative and its functional groups.

Comparison with Similar Compounds

Ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives.

Properties

CAS No.

50536-53-3

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-4-17-13(15)11-7-9-8(2)12(16-3)6-5-10(9)14-11/h5-7,14H,4H2,1-3H3

InChI Key

FNTUJWDTEYLZKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2C)OC

Origin of Product

United States

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